N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide
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Overview
Description
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl and methyl group, and a benzamide moiety substituted with two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with the pyrazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atoms on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE
- N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DICHLOROBENZAMIDE
- N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZOATE
Uniqueness
N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE is unique due to the presence of both ethyl and methyl groups on the pyrazole ring and the difluorobenzamide moiety. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15F2N3O |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H15F2N3O/c1-3-19-8-10(9(2)18-19)7-17-14(20)13-11(15)5-4-6-12(13)16/h4-6,8H,3,7H2,1-2H3,(H,17,20) |
InChI Key |
IYSXOXVWJFMHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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